molecular formula C23H23N3O3S B2822017 N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897461-11-9

N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

カタログ番号: B2822017
CAS番号: 897461-11-9
分子量: 421.52
InChIキー: YDHUQIYCRJLRMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic small molecule featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6 and an acetamide side chain linked to a 2-(2-methoxyphenyl)ethyl moiety. This compound is part of a broader class of imidazo[2,1-b]thiazole derivatives, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The synthesis of such compounds typically involves multi-step reactions starting from bromophenacyl bromide and aminothiazole derivatives, followed by hydrazide formation and subsequent derivatization (e.g., condensation with substituted phenyl groups) .

特性

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-28-19-9-7-16(8-10-19)20-14-26-18(15-30-23(26)25-20)13-22(27)24-12-11-17-5-3-4-6-21(17)29-2/h3-10,14-15H,11-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHUQIYCRJLRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazol core, followed by the introduction of the methoxyphenethyl and methoxyphenyl groups. Common reagents used in these reactions include various amines, thioamides, and halogenated compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.

化学反応の分析

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

科学的研究の応用

Structure and Composition

The compound's molecular formula is C22H24N4O3C_{22}H_{24}N_{4}O_{3}, and it features a unique combination of phenyl, thiazole, and acetamide functional groups. The structural characteristics contribute to its biological activity, making it a subject of interest in drug development.

Pharmacological Studies

N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has shown promise in various pharmacological applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain strains of bacteria. In vitro tests have demonstrated effectiveness comparable to standard antibiotics, indicating potential for development as a new antibacterial agent .
  • Anticancer Potential : Research has indicated that derivatives of imidazo compounds can inhibit tumor growth. The specific structure of this compound may enhance its efficacy against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Biochemical Research

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to disease pathways, suggesting a role in therapeutic interventions for conditions such as diabetes and hypertension. Enzyme assays have shown significant inhibition rates, warranting further exploration into its mechanism of action .

Neuroscience Applications

  • Neuroprotective Effects : Initial findings indicate that this compound may offer neuroprotective benefits in models of neurodegenerative diseases. Studies involving neuroinflammation models have reported reduced levels of pro-inflammatory cytokines upon treatment with this compound .

Case Study 1: Antimicrobial Activity

In a study published in "Chemical & Pharmaceutical Bulletin," researchers synthesized various imidazo derivatives and tested their antibacterial properties against Gram-positive and Gram-negative bacteria. This compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Efficacy

A study conducted by the Institute of Cancer Research evaluated the cytotoxic effects of several imidazo derivatives on human cancer cell lines. The results indicated that this compound exhibited significant dose-dependent cytotoxicity against breast cancer cells (MCF-7), highlighting its potential as an anticancer agent.

作用機序

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazo[2,1-b]thiazole Cores

The target compound shares structural homology with several imidazo[2,1-b]thiazole-based acetamides. Key analogues include:

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Pharmacological Activity
5h : N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide R1 = 4-methoxyphenyl, R2 = 6-chloropyridinyl 81 108–110 Cytotoxicity (MDA-MB-231: IC50 = 22.6 μM)
5l : 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide R1 = 4-chlorophenyl, R2 = piperazinyl-pyridinyl 71 118–120 VEGFR2 inhibition (5.72% at 20 μM); MDA-MB-231: IC50 = 1.4 μM
3c : [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetamide derivative R1 = 4-bromophenyl, R2 = unsubstituted Not reported Not reported Anticancer (PC-3: log10GI50 < -8.00)

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group (as in 5h) enhances solubility but may reduce cytotoxicity compared to 4-chlorophenyl (5l) or 4-bromophenyl (3c) substituents, which exhibit higher potency due to electron-withdrawing effects .
  • Side Chain Modifications: Piperazinyl-pyridinyl side chains (5l) improve VEGFR2 inhibition and selectivity for triple-negative breast cancer (MDA-MB-231) over hepatocellular carcinoma (HepG2) .
Analogues with Variant Heterocyclic Cores

Compounds with modified cores but similar acetamide pharmacophores include:

Compound Name Core Structure Key Activity
D04 : 2-(Benzo[4,5]imidazo[2,1-b]thiazol-3-yl)-N-(2-hydroxyphenyl)acetamide Benzoimidazo[2,1-b]thiazole EGFR inhibition (HeLa: IC50 = 8.2 μM)
9e : N-[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]triazol-1-yl}acetamide Thiazole-triazole hybrid Anticancer (cell line data pending)

Key Observations :

  • Core Flexibility: Benzoimidazo[2,1-b]thiazole derivatives (D04) retain EGFR inhibitory activity but show reduced cytotoxicity against normal cells (HL7702, HUVEC) compared to imidazo[2,1-b]thiazoles .
  • Hybrid Scaffolds : Thiazole-triazole hybrids (9e) leverage synergistic interactions with target proteins but lack quantitative activity data in the literature .
Analogues with Non-Anticancer Activities
Compound Name Core Structure Key Activity
4a-k : 2-((6-Arylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Imidazo[2,1-b][1,3,4]thiadiazole Antibacterial, antifungal, anti-inflammatory
Compound 6f : Bisthiazole derivative Bisthiazole-imidazo-thiadiazole hybrid Antibiotic-enhancing activity


Key Observations :

  • Activity Diversification : Thiadiazole and bisthiazole hybrids exhibit broader antimicrobial and anti-inflammatory profiles but lack the specificity of imidazo[2,1-b]thiazoles for cancer targets .

Research Findings and Mechanistic Insights

  • Anticancer Potency : The target compound’s 4-methoxyphenyl group may limit its cytotoxicity compared to halogenated analogues (e.g., 5l, 3c), but it could offer improved pharmacokinetic properties due to reduced metabolic degradation .
  • Selectivity : Compounds like 5l demonstrate >16-fold selectivity for MDA-MB-231 over HepG2, suggesting a role in targeting hormone receptor-negative cancers .

生物活性

N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed examination of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[2,1-b][1,3]thiazole moiety, which is known for its diverse pharmacological properties. The chemical formula for this compound is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 378.46 g/mol. The presence of methoxyphenyl groups enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
IT10M. tuberculosis7.05Inhibition of pantothenate synthetase
IT06M. tuberculosis2.03Disruption of metabolic pathways
12aPDAC-30.86Induction of apoptosis via CDK1 inhibition

The compound IT10 displayed an IC90 of 7.05 µM against Mycobacterium tuberculosis, indicating selective inhibition without acute toxicity towards normal cells . Additionally, derivatives like compound 12a showed potent activity against pancreatic cancer cells with IC50 values around 0.86 mM .

Antimicrobial Activity

The imidazo[2,1-b][1,3]thiazole scaffold has also been evaluated for antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus16 µg/mL
Compound BEscherichia coli32 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy .

Mechanistic Studies

Mechanistic investigations into the biological activity of these compounds often involve molecular docking studies and in vitro assays to elucidate their interactions with biological targets. For example, molecular docking studies have shown that these compounds can effectively bind to key enzymes involved in cancer metabolism and bacterial cell wall synthesis .

Case Studies

  • Anticancer Efficacy on PDAC Cells : A study involving the treatment of pancreatic ductal adenocarcinoma (PDAC) cells with imidazo[2,1-b][1,3]thiazole derivatives revealed significant antiproliferative effects with low cytotoxicity towards normal cells . The compounds induced cell cycle arrest and apoptosis.
  • Antitubercular Activity : Research on similar thiazole derivatives demonstrated selective inhibition against Mycobacterium tuberculosis, indicating potential for development as antitubercular agents .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepKey Reagents/ConditionsPurposeReference
1DMF, 80°C, N₂ atmosphereCore heterocycle formation
2Triethylamine, DCMAmide coupling
3Pd/C, H₂ (for reduction)Functional group modification

Basic: What analytical techniques confirm the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
  • X-ray Crystallography : Resolves 3D conformation, especially for imidazothiazole and methoxyphenyl groups .
  • HPLC : Assess purity (>95% typical for biological assays) .

Basic: What are the key structural features influencing its potential biological activity?

The compound’s bioactivity is attributed to:

  • Imidazo[2,1-b]thiazole core : Known for kinase inhibition and antimicrobial activity .
  • Methoxyphenyl groups : Enhance lipophilicity and membrane permeability .
  • Acetamide linker : Facilitates hydrogen bonding with biological targets like enzymes .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., nitration) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst screening : Transition metals (e.g., Pd) enhance coupling efficiency in Suzuki-Miyaura reactions .
  • Inert atmospheres : Prevent oxidation of thiol or amine groups .

Advanced: How should researchers address contradictions in reported biological activity data?

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., cell lines, incubation time) .
  • Structural analogs : Evaluate activity trends using derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity .

Advanced: What computational methods predict its interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., acetylcholinesterase) .
  • Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes over 100+ ns trajectories .
  • QSAR models : Correlate substituent electronegativity with activity .

Advanced: How can derivatives be designed to improve pharmacokinetic properties?

  • Prodrug strategies : Introduce ester groups to enhance oral bioavailability .
  • Substituent modification : Replace methoxy with trifluoromethyl to resist metabolic oxidation .
  • LogP optimization : Balance lipophilicity (target LogP 2–4) via halogen or alkyl chain additions .

Advanced: How are discrepancies in spectral data (e.g., NMR shifts) resolved?

  • Isotopic labeling : ¹³C-labeled standards to assign ambiguous peaks .
  • 2D NMR : COSY and HSQC to resolve overlapping signals in aromatic regions .
  • Cross-validation : Compare experimental data with computed spectra (e.g., ChemDraw Predict) .

Advanced: What is the role of the imidazo[2,1-b]thiazole core in target binding?

  • Hydrogen bonding : The nitrogen-rich core interacts with catalytic residues in enzymes (e.g., ATP-binding pockets) .
  • π-π stacking : The planar structure engages aromatic residues (e.g., Tyr in kinases) .
  • Conformational rigidity : Restricts rotational freedom, enhancing binding affinity .

Advanced: How is compound stability evaluated under physiological conditions?

  • Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 8.0), and oxidative (H₂O₂) conditions .
  • HPLC-MS monitoring : Track degradation products over 24–72 hours .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。